Product packaging for N-Acetyl-(+)-Pseudoephedrine(Cat. No.:CAS No. 84472-25-3)

N-Acetyl-(+)-Pseudoephedrine

Cat. No.: B114164
CAS No.: 84472-25-3
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-JOYOIKCWSA-N
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Description

Contextualization within Pseudoephedrine Derivatives and Chiral Synthesis Strategies

N-Acetyl-(+)-pseudoephedrine belongs to the family of pseudoephedrine derivatives, which are compounds derived from the parent molecule, pseudoephedrine. Pseudoephedrine itself possesses two stereogenic centers, resulting in four possible stereoisomers. The (+)-pseudoephedrine isomer has a (1S,2S) configuration. The acetylation of the secondary amine group in (+)-pseudoephedrine yields this compound. This modification is a key step in harnessing its potential in chiral synthesis.

Pseudoephedrine and its derivatives are integral to many chiral synthesis strategies. acs.org Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides. caltech.edu These amides, including this compound, serve as valuable chiral auxiliaries. caltech.edu A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the desired product. The use of pseudoephedrine as a chiral auxiliary allows for highly diastereoselective alkylations, leading to the synthesis of enantiomerically enriched carboxylic acids, alcohols, and aldehydes. acs.orgcaltech.edu

Significance as a Core Research Substrate and Chiral Auxiliary in Modern Organic Chemistry

The significance of this compound in modern organic chemistry stems from its role as both a research substrate and a chiral auxiliary. As a research substrate, it is used in the development and study of new chemical reactions and derivatives. For instance, it has been a component in the synthesis of novel coordination compounds with metal ions like nickel(II), cobalt(II), and copper(II). researchgate.net

Its primary role, however, lies in its application as a chiral auxiliary. The N-acetyl group alters the reactivity of the nitrogen atom, influencing the stereochemical outcome of reactions. When used in conjunction with a strong base, the pseudoephedrine amide can form an enolate that undergoes highly diastereoselective alkylation reactions. caltech.edu This high degree of stereocontrol is crucial in the synthesis of complex molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. The ability to achieve high enantiomeric purity makes this compound and related derivatives indispensable tools in asymmetric synthesis. caltech.edu

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to its application in research.

PropertyValue
IUPAC Name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS Number 84472-25-3

Data sourced from multiple references. labmix24.com

Detailed Research Findings

The synthesis of this compound is typically achieved through the N-acylation of (+)-pseudoephedrine using an acylating agent such as acetic anhydride (B1165640). caltech.edu This reaction is a straightforward method to produce the tertiary amide. caltech.edu

In the context of its use as a chiral auxiliary, research has demonstrated that the enolates of pseudoephedrine amides, when treated with alkyl halides in the presence of lithium chloride, undergo highly diastereoselective alkylations. caltech.edu This methodology is scalable and allows for the subsequent conversion of the alkylated products into a variety of functional groups, including carboxylic acids, alcohols, and ketones, with high enantiomeric purity. caltech.edu

Furthermore, the study of coordination compounds derived from N-acetylated aminoalcohols like this compound has provided insights into their stereochemical and electronic properties. researchgate.net These studies often employ techniques such as X-ray crystallography and Density Functional Theory (DFT) to analyze the structure and behavior of these complex molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B114164 N-Acetyl-(+)-Pseudoephedrine CAS No. 84472-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Process Optimization

Development of Advanced Synthetic Modifications and Derivatization Strategies

Beyond its synthesis, N-Acetyl-(+)-pseudoephedrine and related amides are pivotal intermediates in asymmetric synthesis, primarily functioning as removable chiral auxiliaries. acs.org

This compound is a chiral tertiary amide that can be used to generate chiral enolates for stereoselective carbon-carbon bond formation. acs.org The process involves the deprotonation of the α-carbon (the carbon adjacent to the amide carbonyl) using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). nih.gov This generates a lithium enolate intermediate.

For subsequent reactions, particularly alkylations, the presence of anhydrous lithium chloride is essential. acs.orgacs.org The addition of LiCl accelerates the rate of alkylation and suppresses potential side reactions, such as O-alkylation of the auxiliary's hydroxyl group. acs.org The resulting enolate undergoes highly diastereoselective alkylations with a wide range of alkyl halides. acs.org This high degree of stereocontrol allows for the synthesis of α-substituted products with excellent enantiomeric purity after the auxiliary is cleaved. acs.org This methodology provides access to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org

The synthetic routes to this compound and its use in subsequent asymmetric alkylations are well-suited for large-scale applications. The starting material, (+)-pseudoephedrine, is an inexpensive commodity chemical available in both enantiomeric forms. acs.org The N-acylation reactions are high-yielding and employ common, low-cost reagents and solvents. acs.orgacs.org

Analysis of By-product Formation in Related Chemical Transformations

In the context of forensic chemical analysis, understanding the formation of by-products in chemical transformations involving pseudoephedrine and related compounds is of paramount importance. These by-products can serve as chemical signatures, providing valuable intelligence about the synthetic route employed in clandestine laboratories.

N-Acetylmethamphetamine has been identified as a characteristic impurity in illicitly synthesized methamphetamine. erowid.org Its presence can provide insights into the specific chemicals and methods used during the manufacturing process. The formation of N-acetylmethamphetamine can occur through several distinct mechanisms within a complex reaction mixture.

One of the primary mechanisms for the formation of N-acetylmethamphetamine involves the reaction of methamphetamine with phenyl-2-propanone (P-2-P). P-2-P is a known by-product in the synthesis of methamphetamine from pseudoephedrine, particularly in the Nagai reaction which utilizes hydriodic acid and red phosphorus. nih.govnih.gov It is proposed that P-2-P can act as an acetylating agent, leading to the N-acetylation of the methamphetamine molecule. nih.govnih.gov This reaction is thought to be more likely to occur under the high-temperature conditions often employed in clandestine synthesis. nih.govnih.gov

Another significant pathway for N-acetylmethamphetamine formation is through the transesterification of methamphetamine with acetyl-containing solvents. erowid.org Solvents such as propyl acetate (B1210297) and ethyl acetate are sometimes used in the final stages of methamphetamine production, for example, during the azeotropic removal of water after salt formation. erowid.org Under reflux conditions, methamphetamine can react with these ester solvents, resulting in the transfer of the acetyl group to the nitrogen atom of methamphetamine, thereby forming N-acetylmethamphetamine. erowid.org

Furthermore, N-acetylmethamphetamine can also be formed as an artifact during the analytical process itself, particularly in gas chromatography (GC) analysis. nih.govnih.gov If both methamphetamine and P-2-P are present in the sample being analyzed, they can react within the hot injection port of the gas chromatograph to form N-acetylmethamphetamine. nih.govnih.gov Similarly, if ethyl acetate is used as the extraction solvent for the methamphetamine sample, transacetylation can occur in the GC injector, leading to the artificial formation of N-acetylmethamphetamine. nih.govnih.gov

The potential pathways for the formation of N-acetylmethamphetamine are summarized in the table below.

Formation PathwayReactantsConditionsRelevance
Reaction with P-2-P Methamphetamine + Phenyl-2-propanoneHigh temperature (e.g., Nagai reaction)Forensic signature of specific synthetic routes
Transesterification Methamphetamine + Acetyl-containing solvent (e.g., propyl acetate, ethyl acetate)RefluxIndicator of specific purification techniques
Analytical Artifact Methamphetamine + P-2-P or Ethyl AcetateHigh temperature in GC injection portPotential for misinterpretation of forensic data

In Depth Stereochemical Control and Chiral Auxiliary Utility

Diastereomeric Relationships and Conformational Analysis

The stereochemical efficacy of N-Acetyl-(+)-pseudoephedrine is fundamentally linked to its rigid conformational preferences. The molecule's conformation is largely dictated by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amino group, which stabilizes a specific spatial arrangement of the substituents. nih.gov This interaction creates a gauche relationship between the aminomethyl and hydroxyl groups.

When this compound is used as a chiral auxiliary, it forms a tertiary amide. Deprotonation of the α-carbon to the carbonyl group with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The stereochemical outcome of subsequent reactions is controlled by the conformation of this enolate intermediate. X-ray crystallographic studies of related N-acyl pseudoephedrine derivatives have provided insight into their solid-state structures, showing how intermolecular interactions and hydrogen bonding contribute to a stabilized, predictable conformation. tandfonline.comresearchgate.net The lithium cation is believed to chelate to both the amide oxygen and the hydroxyl oxygen, creating a rigid bicyclic-like structure. This chelation, along with the steric hindrance imposed by the phenyl and methyl groups of the auxiliary, effectively blocks one of the two diastereotopic faces of the enolate from the approach of an electrophile. wikipedia.org This facial bias is the cornerstone of its ability to induce asymmetry. Studies have identified multiple stable conformers for pseudoephedrine in the gas phase, with the most stable forms featuring the stabilizing O-H---N hydrogen bond. nih.gov

Applications in Asymmetric Synthesis

The N-acetyl group modifies the reactivity of the parent pseudoephedrine molecule, transforming it into a versatile chiral amide auxiliary for carbon-carbon bond-forming reactions. The resulting enolates are highly nucleophilic and exhibit outstanding levels of diastereoselectivity in reactions with various electrophiles.

One of the most robust applications of this compound and related pseudoephedrine amides is in the diastereoselective alkylation of their corresponding enolates. nih.govresearchgate.net The process involves deprotonation with a strong base followed by the addition of an alkyl halide. The reaction proceeds with exceptionally high facial selectivity, yielding α-substituted products with a high degree of stereocontrol. wikipedia.org

A critical factor for achieving high diastereoselectivity is the presence of lithium chloride (LiCl) in the reaction medium. wikipedia.orgnih.gov LiCl is thought to break up enolate aggregates and ensure a monomeric, tightly chelated enolate structure, which enhances the facial bias and leads to cleaner, more selective reactions. wikipedia.org The scope of the reaction is broad, accommodating a wide range of primary and even some secondary alkyl halides. wikipedia.org A limitation, however, is that highly hindered electrophiles may react sluggishly or with reduced selectivity. Following alkylation, the auxiliary can be removed under acidic or basic hydrolysis to furnish enantiomerically enriched carboxylic acids, or the amide can be reduced to provide chiral alcohols or aldehydes, or reacted with organometallic reagents to yield ketones. nih.govharvard.edu

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates
EntryAlkyl Halide (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃IMethyl90>95:5
2CH₃CH₂IEthyl89>95:5
3C₆H₅CH₂BrBenzyl99>98:2
4CH₂=CHCH₂BrAllyl95>98:2
5(CH₃)₂CHCH₂IIsobutyl91>95:5

Note: Data is representative of typical results achieved with pseudoephedrine amides under optimized conditions (LDA, LiCl, THF).

This compound has proven to be an effective chiral auxiliary for the stereoselective Mannich reaction, a key method for synthesizing chiral β-amino carbonyl compounds. acs.orgnih.gov The lithium enolate derived from (S,S)-(+)-pseudoephedrine acetamide adds to various imines with excellent stereochemical control. acs.orgacs.org This provides a direct route to β-substituted α-methyl-β-aminoamides.

The observed high diastereofacial control is consistent with a proposed mechanism where the pre-formed (Z)-enolate attacks the imine from its less sterically hindered Si face. acs.org This controlled approach dictates the absolute configuration of the two newly formed stereocenters. The resulting amide adducts are valuable intermediates that can be hydrolyzed and esterified to yield β-amino esters in nearly enantiomerically pure form. acs.orgnih.gov

Table 2: Asymmetric Mannich Reaction of (S,S)-(+)-Pseudoephedrine Acetamide Enolate with Imines
EntryImine R¹ GroupImine R² GroupProduct Yield (%)Diastereomeric Ratio (d.r.)
1C₆H₅C₆H₅75>98:2
24-MeO-C₆H₄C₆H₅70>98:2
34-Cl-C₆H₄C₆H₅80>98:2
42-FurylC₆H₅65>98:2
5C₆H₅CH=CHC₆H₅72>98:2

Note: Data is based on the reaction of the lithium enolate of this compound with various N-phenyl imines, demonstrating the high stereocontrol achieved. acs.orgacs.org

The use of this compound extends to acetate-type aldol reactions, enabling the synthesis of chiral β-hydroxy carbonyl compounds. acs.org The enolate derived from the auxiliary adds to aldehydes with high levels of diastereoselectivity, establishing two new contiguous stereocenters. Research has shown that these pseudoephedrine-based amides are effective in asymmetric aldol reactions, yielding α-methyl-β-hydroxy acids and their derivatives. acs.org

When reacting with a chiral aldehyde, the reaction operates under a "double stereodifferentiation" model. acs.orgresearchgate.net In this scenario, the inherent facial preference of the chiral enolate and the chiral aldehyde can either reinforce each other (a matched pair) or oppose each other (a mismatched pair). High diastereoselectivity is typically achieved only with the matched combination of reagents, where both chiral components favor the formation of the same diastereomer. acs.org The resulting highly functionalized aldol adducts serve as versatile chiral building blocks for the synthesis of more complex molecules like pyrrolidines and indolizidines. acs.org

Table 3: Diastereoselective Aldol Reaction with Pseudoephedrine Acetamide
EntryAldehydeProduct TypeYield (%)Diastereomeric Ratio (d.r.)
1Isobutyraldehydeβ-hydroxy amide8595:5
2Benzaldehydeβ-hydroxy amide9097:3
3Pivalaldehydeβ-hydroxy amide88>99:1
4Cinnamaldehydeβ-hydroxy amide7896:4

Note: This table illustrates the general effectiveness of pseudoephedrine acetamide enolates in aldol reactions with various achiral aldehydes.

Comparative Analysis with Established Chiral Auxiliaries (e.g., Pseudoephedrine and Pseudoephenamine)

While this compound is highly effective, it is important to compare it with other auxiliaries, particularly its parent compound and the related auxiliary, pseudoephenamine.

Pseudoephedrine: The direct precursor, (+)-pseudoephedrine, is the foundational auxiliary. N-acetylation is the step that converts it into the tertiary amide necessary for forming the desired enolates for alkylation, Mannich, and aldol reactions. A major drawback of pseudoephedrine is its use as a precursor for the illicit synthesis of methamphetamine, which has led to strict regulations and restrictions on its sale and use in many countries, complicating its application in both academic and industrial research. nih.govharvard.edu

Pseudoephenamine: Developed as a practical alternative to pseudoephedrine, pseudoephenamine is not subject to the same regulatory restrictions. nih.govnih.gov Studies have shown that pseudoephenamine often meets or exceeds the performance of pseudoephedrine. harvard.edu Asymmetric alkylations using pseudoephenamine generally proceed with equal or greater diastereoselectivities. nih.gov A notable advantage is the significantly improved selectivity observed in reactions that form challenging α-quaternary carbon centers. nih.govharvard.edu Furthermore, amide derivatives of pseudoephenamine show a greater tendency to be crystalline solids compared to the often-oily derivatives of pseudoephedrine, which facilitates purification by recrystallization and handling. nih.gov

Table 4: Comparison of Chiral Auxiliaries
FeatureThis compoundPseudoephenamine
Regulatory Status Derived from a highly regulated precursor. nih.govharvard.eduUnrestricted; not known to be convertible to illicit substances. nih.gov
Stereoselectivity Excellent for forming tertiary centers. researchgate.netExcellent; often superior for forming quaternary centers. nih.govharvard.edu
Physical Properties Amide derivatives are often oils or low-melting solids. harvard.eduAmide derivatives have a high propensity to be crystalline. nih.gov
Availability Precursor is a commodity chemical. wikipedia.orgNot widely available commercially; requires synthesis. wikipedia.org
NMR Spectra Can exhibit line-broadening.Typically provides sharp, well-defined peaks. nih.gov

Principles and Practicalities of Double Asymmetric Synthesis Incorporating this compound

Double asymmetric synthesis occurs when a chiral reagent (like the enolate of this compound) reacts with a chiral substrate (like a chiral aldehyde). The stereochemical outcome is determined by the interaction between the two chiral entities.

The principle relies on the concept of matched and mismatched pairs. acs.org

Matched Pair: The intrinsic diastereofacial selectivity of the chiral auxiliary and the chiral substrate are synergistic. Both favor the formation of the same diastereomeric product, leading to very high levels of stereoselectivity (often >95:5 d.r.).

Mismatched Pair: The intrinsic selectivities of the auxiliary and the substrate are opposed. One favors the formation of one diastereomer, while the other favors the formation of the opposite diastereomer. This opposition results in diminished stereoselectivity, producing a mixture of diastereomers with low selectivity, or in some cases, a reversal of selectivity compared to the matched pair, but almost always with lower fidelity.

In practice, when using this compound with a chiral electrophile, achieving a synthetically useful outcome requires ensuring the pairing is "matched". acs.orgresearchgate.net For example, in the aldol reaction between the (S,S)-pseudoephedrine-derived enolate and a chiral aldehyde, the facial bias of the aldehyde (often predicted by the Felkin-Anh model) must align with the facial bias of the enolate. This makes double asymmetric synthesis a powerful tool for constructing complex molecules with multiple stereocenters, provided the stereochemical relationship between the reactants is chosen correctly. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-Acetyl-(+)-pseudoephedrine, NMR is particularly insightful for confirming its structure and studying its conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The acetylation of the nitrogen atom introduces an acetyl group and converts the secondary amine into a tertiary amide, leading to characteristic changes in the chemical shifts of nearby protons and carbons compared to the parent pseudoephedrine molecule.

Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of two distinct sets of signals for the N-methyl and acetyl methyl groups, as well as for the protons and carbons of the pseudoephedrine backbone, corresponding to two different rotamers (conformational isomers). This phenomenon is well-documented for the diastereomer, N-acetylephedrine, and is expected for this compound as well. springermedizin.de

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of 7.2-7.5 ppm. The benzylic proton (CH-O) would appear as a doublet, and its chemical shift would be influenced by the neighboring hydroxyl group. The proton adjacent to the nitrogen (CH-N) would appear as a multiplet. The three methyl groups—the C-methyl, N-methyl, and acetyl methyl—would each give rise to a singlet or doublet in the upfield region of the spectrum. The presence of rotamers can lead to the doubling of these signals. For instance, in a study of N-acetylephedrine, two distinct signals were observed for the benzylic proton at 5.43 and 5.65 ppm, indicative of different chemical environments in the two conformers. springermedizin.de

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the range of 170 ppm. The aromatic carbons of the phenyl ring would appear in the 125-140 ppm region. The carbons of the propanol (B110389) backbone (C-O and C-N) and the three methyl groups would have signals in the upfield region. Similar to the ¹H NMR spectrum, the presence of rotamers would result in the appearance of two distinct signals for each carbon atom, particularly those close to the amide bond. springermedizin.de

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Phenyl-H7.2 - 7.5MultipletAromatic protons
CH-O~5.5DoubletBenzylic proton, may show two signals for rotamers
CH-N~3.5 - 4.0Multiplet
N-CH₃~2.7SingletMay show two signals for rotamers
Acetyl-CH₃~2.1SingletMay show two signals for rotamers
C-CH₃~1.1Doublet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O~170Carbonyl carbon, may show two signals for rotamers
Phenyl-C125 - 140Aromatic carbons
C-O~75Benzylic carbon
C-N~60
N-CH₃~35May show two signals for rotamers
Acetyl-CH₃~22May show two signals for rotamers
C-CH₃~15

Methodological Approaches for Challenging Spectral Assignments (e.g., due to restricted rotation)

The restricted rotation around the amide bond in this compound presents a challenge for spectral assignment due to the presence of multiple conformers in solution at room temperature. Several advanced NMR techniques can be employed to address this challenge:

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between the rotamers. At higher temperatures, the rate of interconversion between the conformers increases, which can lead to the coalescence of the two sets of signals into a single, averaged signal. This allows for the unambiguous assignment of the signals and the determination of the energy barrier for the rotational process.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons.

COSY spectra reveal correlations between coupled protons, helping to trace the spin systems within the molecule.

HSQC spectra correlate each proton with its directly attached carbon, which is crucial for assigning the carbon signals based on the more easily assigned proton signals. In the case of rotamers, separate cross-peaks for each conformer would be observed.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. These techniques can be used to differentiate between the two rotamers by identifying key intramolecular NOEs that are unique to each conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The presence of a hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The N-H stretching band present in the parent pseudoephedrine spectrum (around 3317 cm⁻¹) would be absent in the N-acetylated derivative. analis.com.my C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region.

Spectroscopic Probing of Intermolecular Interactions: Hydrogen Bonding and Metal-Ligand Vibrational Modes

This compound can participate in hydrogen bonding through its hydroxyl group as a donor and the carbonyl oxygen and hydroxyl oxygen as acceptors. These interactions can be studied by FT-IR spectroscopy, often by comparing spectra in different solvents or at different concentrations.

Furthermore, this compound can act as a ligand and coordinate to metal ions. The formation of metal complexes leads to changes in the vibrational spectra. New vibrational modes corresponding to the metal-ligand bonds (e.g., M-O and M-N) typically appear in the low-frequency region of the Raman and far-IR spectra. The coordination of the metal to the carbonyl oxygen and/or the hydroxyl oxygen would also cause a shift in the C=O and O-H stretching frequencies, providing insight into the coordination mode. Studies on metal complexes of N-acetyl amino alcohols have utilized IR spectroscopy to confirm the coordination of the ligand to the metal center.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy can provide additional information about the phenyl ring vibrations and the skeletal vibrations of the molecule. In the context of metal complexes, Raman spectroscopy can be a powerful tool for observing the metal-ligand vibrational modes.

High-Resolution Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a suitable derivatization step, such as silylation of the hydroxyl group, may be necessary to improve its volatility and chromatographic properties.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (207.27 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the carbonyl group and the nitrogen atom, as well as the cleavage of the bond between the benzylic carbon and the adjacent carbon atom.

For derivatized this compound, the fragmentation pattern will be influenced by the derivatizing group. For instance, the N-acetyl-O-trimethylsilyl derivative of ephedrines is known to produce a common, abundant fragment ion at m/z 179 through α-cleavage. Analysis of the fragmentation pattern allows for the unambiguous confirmation of the compound's identity and can also be used to assess its purity by detecting any potential impurities.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Fragment Ion Notes
ESI-MS208.1332[M+H]⁺Protonated molecule
ESI-MS230.1151[M+Na]⁺Sodium adduct
GC-MS (EI)207[M]⁺Molecular ion
GC-MS (EI)variousFragment ionsCharacteristic fragmentation pattern

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of this compound, particularly within complex biological or pharmaceutical matrices. While specific methods for the N-acetyl derivative are not extensively detailed in the literature, robust methods for its parent compound, (+)-pseudoephedrine, provide a strong foundation for its analysis. These methods are readily adaptable for this compound, which would be expected to have a molecular weight of 207.27 g/mol .

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the mixture using a reversed-phase chromatography column. nih.govsemanticscholar.org The separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the mobile phase. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (such as methanol (B129727) or acetonitrile) is commonly employed to achieve optimal separation. semanticscholar.orgresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode. nih.govthermofisher.com The protonated molecule of this compound, [M+H]⁺, would have a mass-to-charge ratio (m/z) of approximately 208. The tandem mass spectrometry capability is then utilized for selective and sensitive detection through Multiple Reaction Monitoring (MRM). semanticscholar.orgresearchgate.netijper.org This involves the isolation of the precursor ion (m/z 208) and its subsequent fragmentation to produce characteristic product ions.

For the parent compound, pseudoephedrine, the precursor ion is m/z 166, which fragments to produce a primary product ion at m/z 148. nih.govresearchgate.netthermofisher.comnih.gov This transition (166 → 148) is highly specific and is used for quantification. nih.govresearchgate.net Other reported product ions for pseudoephedrine include m/z 133, 117, 115, and 77. semanticscholar.orgijper.org Method validation for such assays typically demonstrates high sensitivity, with lower limits of quantification in the low ng/mL range, and excellent linearity, precision, and accuracy, making LC-MS/MS suitable for pharmacokinetic and other quantitative studies. nih.govsemanticscholar.orgresearchgate.net

Interactive Data Table: Typical LC-MS/MS Parameters for Pseudoephedrine Analysis

ParameterConditionReference
Chromatography ColumnReversed-phase C8 or C18 semanticscholar.orgresearchgate.net
Mobile PhaseGradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., methanol) semanticscholar.org
Ionization ModePositive Electrospray Ionization (ESI+) nih.govthermofisher.com
Precursor Ion (m/z) for Pseudoephedrine166 nih.govresearchgate.netthermofisher.comnih.gov
Product Ion (m/z) for Pseudoephedrine148 (primary), 133, 117, 115, 77 nih.govsemanticscholar.orgresearchgate.netijper.org
Linear Range2-1000 ng/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)~2 ng/mL nih.govsemanticscholar.org

Fragmentation Pathway Analysis and Diagnostic Ion Identification

The fragmentation of this compound in a mass spectrometer provides a structural fingerprint that is crucial for its unambiguous identification. While direct studies on its fragmentation are limited, the well-understood fragmentation of pseudoephedrine and its derivatives allows for a detailed prediction of its behavior. The molecular ion of this compound has an m/z of 207, and its protonated form [M+H]⁺ is observed at m/z 208.

The primary fragmentation pathway for related compounds involves the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the N-acetyl-N-methylamino group (α-cleavage). dshs-koeln.de For this compound, this would lead to the formation of a stable iminium ion.

A key diagnostic ion for pseudoephedrine is found at m/z 148, resulting from the loss of water from the protonated molecule. thermofisher.comnih.gov For the N-acetylated derivative, a prominent fragment would be expected from the cleavage of the side chain. Analysis of N-acetyl-O-trimethylsilyl derivatives of pseudoephedrine shows a diagnostic ion at m/z 100. dshs-koeln.de This ion corresponds to the [CH₃-CH=N⁺(CH₃)-COCH₃] fragment. Another significant fragment observed for these derivatives is at m/z 58. dshs-koeln.de The common ion at m/z 179 is also noted for N-acetyl-O-trimethylsilyl derivatives of ephedrines. dshs-koeln.de

Based on these related structures, the fragmentation of this compound is likely to produce a set of diagnostic ions that confirm the presence of both the acetylated amino group and the core pseudoephedrine structure.

Interactive Data Table: Predicted Diagnostic Ions for this compound

m/zProposed Fragment StructureBasis of Prediction
208[M+H]⁺Protonated molecule
100[CH₃-CH=N⁺(CH₃)-COCH₃]Analogous to fragmentation of N-acetyl-O-trimethylsilyl derivatives dshs-koeln.de
58[CH₃-CH=N⁺H-CH₃]Further fragmentation of the iminium ion dshs-koeln.de

X-ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional solid-state structure of a crystalline compound. For this compound, this technique would confirm the (1S, 2S) configuration of its two chiral centers.

Crystallographic analysis of related compounds, such as ephedrone hydrochloride and N-acetylephedrone, shows that they crystallize in orthorhombic space groups. nih.gov The determination of the crystal structure of (+)-pseudoephedrine hydrochloride has also been reported, providing a foundational understanding of the stereochemistry of the parent molecule. scispace.com The combination of X-ray diffraction data with computational methods, such as density functional theory (DFT), can further refine and validate the crystal structure. rsc.org

Microscopic and Nanoscale Characterization: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) (specifically for material composites)

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology and structure of materials at the micro- and nanoscale. These methods are particularly useful for investigating the integration of this compound into material composites, such as drug-delivery systems.

A study on a novel nano graft copolymer-N-acetylpseudoephedrine drug composite utilized both AFM and TEM to characterize the material.

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of the composite material. In the aforementioned study, AFM was used to determine the size and morphology of the drug-loaded nanoparticles. The results from AFM can reveal the average particle size and provide a visual representation of the surface roughness and particle distribution.

The findings from both AFM and TEM are crucial for understanding the physical properties of the composite material and how the drug is incorporated, which can influence its properties and performance in various applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of N-Acetyl-(+)-pseudoephedrine.

The initial step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve calculating the electronic energy and forces on each atom and systematically adjusting the atomic positions until the forces are negligible.

Commonly used DFT functionals for such tasks include B3LYP, combined with basis sets like 6-311+G(d,p) or 6–31+G(d,p), which have been successfully applied to the parent compound pseudoephedrine and other N-acetylated molecules. researchgate.netnih.govnih.gov The calculation would yield the optimized bond lengths, bond angles, and dihedral angles, defining the molecule's ground state structure. This process is crucial as all other computed properties are dependent on this geometry.

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net In a study on pseudoephedrine using the B3LYP/6-311+G(d,p) basis set, the HOMO-LUMO energies were calculated, providing insight into its electronic stability. nih.gov The introduction of the N-acetyl group in this compound would be expected to influence these energy levels due to the electron-withdrawing nature of the carbonyl group, potentially altering the molecule's reactivity profile compared to its parent compound.

Table 1: Calculated Global Reactivity Descriptors for Pseudoephedrine (Analogue Compound)

Parameter Gas Phase (Neutral) Water (Neutral)
EHOMO (eV) -6.49 -6.53
ELUMO (eV) -0.74 -0.80
Energy Gap (eV) 5.75 5.73
Chemical Hardness (eV) 2.88 2.87

Data derived from a DFT study on the parent compound, pseudoephedrine, and serves as an illustrative example of the types of parameters calculated. nih.gov

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Polarizable Continuum Models (PCM), such as the Conductor-like Polarizable Continuum Model (C-PCM), are used to simulate these effects computationally. nih.gov In this method, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

This approach allows for the calculation of molecular properties, such as optimized geometry and electronic structure, in a more realistic, solution-phase environment. A DFT study on pseudoephedrine, for instance, employed the C-PCM model to investigate the impact of water as a solvent on its properties. nih.gov For this compound, PCM calculations would be essential to predict its behavior and stability in various solvents, which is critical for understanding its role in chemical synthesis.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Interactions

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the molecule's conformation evolves over time.

Monte Carlo (MC) simulations use random sampling to generate a large number of different molecular conformations and evaluate their energies to determine the most probable structures.

In Silico Investigations of Intermolecular Interactions: Hydrogen Bonding and Agostic Interactions

The specific three-dimensional structure of this compound determines its ability to form non-covalent interactions, which are fundamental to its function as a chiral auxiliary.

Hydrogen Bonding: The parent pseudoephedrine molecule features a key intramolecular O-H···N hydrogen bond that stabilizes certain conformers. nih.gov In this compound, the nitrogen atom is part of an amide and is no longer a strong hydrogen bond acceptor. However, the molecule retains the hydroxyl (-OH) group, which can act as a hydrogen bond donor. Furthermore, the carbonyl oxygen of the newly introduced acetyl group provides a potent hydrogen bond acceptor site. Computational methods can be used to calculate the strength and geometry of these potential hydrogen bonds, both intramolecularly and with other molecules (intermolecularly).

Agostic Interactions: While less common, weak C-H···M interactions (where M is a metal center) or other subtle stabilizing forces can be investigated computationally.

Tools like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in a crystal lattice, providing a detailed picture of how molecules pack together. This has been used effectively in the study of other complex organic molecules to determine the relative contributions of different types of interactions, such as H···H, C···H, and O···H contacts. nih.gov

Computational Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies or electronic transition energies, theoretical spectra can be generated and compared with experimental results.

Vibrational Spectroscopy (IR): DFT calculations can predict the infrared (IR) spectrum of a molecule. A frequency analysis on the optimized geometry of this compound would yield the vibrational modes and their corresponding intensities. This is highly useful for assigning the peaks observed in an experimental FT-IR spectrum to specific molecular motions (e.g., C=O stretch, O-H stretch). A computational study of pseudoephedrine demonstrated the calculation of its FT-IR spectrum in both the gas phase and in the presence of a solvent. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-Visible range. These calculations provide the maximum absorption wavelength (λmax) and oscillator strength, which can be directly compared to an experimental UV-Vis spectrum. nih.gov

This computational prediction of spectra serves as a crucial validation of the calculated molecular structure and provides a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature.

Coordination Chemistry and Metal Complexation Research

Synthetic Approaches and Characterization of Metal Complexes

The synthesis of metal complexes with N-Acetyl-(+)-pseudoephedrine typically involves the reaction of the deprotonated ligand with a corresponding metal salt in a suitable solvent. The resulting coordination compounds are then characterized using a range of analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis-NIR reflectance spectroscopy, to determine their structure and properties. rsc.orgresearchgate.net

The coordination of this compound with copper(II) ions has been shown to yield both mononuclear and trinuclear complexes. researchgate.net Initially, a mononuclear compound is formed. researchgate.net However, a notable characteristic of the copper(II) complex derived from this compound is its ability to rearrange in a basic medium to form a trinuclear copper(II) compound. researchgate.net This transformation highlights the influence of reaction conditions on the final architecture of the coordination compound. The study of these copper complexes is partly motivated by the desire to create biomimetic compounds that can provide insights into the reactivity of complex biological systems, such as the catalytic centers of multicopper oxidases. researchgate.netresearchgate.net

The stereoselective synthesis of nickel(II) and cobalt(II) coordination compounds with this compound has been successfully achieved. rsc.orgresearchgate.net In these syntheses, two this compound ligands coordinate to the metal ion to form optically active compounds with the general formula ML₂, where M is Ni(II) or Co(II) and L is the deprotonated ligand. rsc.orgresearchgate.net Characterization of these complexes is performed using methods such as UV-Vis-NIR reflectance spectra, IR spectroscopy, X-ray crystallography, and magnetic susceptibility measurements. rsc.orgresearchgate.net The coordination process is highly stereospecific, with the metal center itself becoming a stereogenic center upon complexation. rsc.orgresearchgate.net

Elucidation of Ligand Binding Modes and Resulting Coordination Geometries

In complexes with copper(II), nickel(II), and cobalt(II), this compound typically acts as a tridentate ligand. rsc.orgresearchgate.net Coordination occurs through the nitrogen atom of the acetyl group, the oxygen atom of the hydroxyl group, and the deprotonated oxygen of the acetyl's carbonyl group (after enolization), forming two stable five-membered chelate rings. rsc.orgresearchgate.net

For Ni(II) and Co(II) complexes, this tridentate coordination of two ligands results in a facial (fac) octahedral geometry. rsc.orgresearchgate.net In the case of copper(II) complexes, both octahedral and square pyramid geometries are observed. researchgate.netresearchgate.net These geometries often exhibit slight distortions, which can be attributed to the Jahn-Teller effect, a phenomenon common in copper(II) coordination chemistry. researchgate.netresearchgate.net

Below is a table summarizing the coordination geometries observed for different metal complexes with this compound.

Metal IonLigand to Metal RatioCoordination GeometryNotes
Copper(II) (Mononuclear)1:1 or 2:1Octahedral / Square PyramidGeometries are often distorted due to the Jahn-Teller effect. researchgate.netresearchgate.net
Copper(II) (Trinuclear)3 ligands per 3 Cu ionsSquare PyramidFormed from the mononuclear complex in a basic medium. researchgate.net
Nickel(II)2:1Facial OctahedralThe metal center becomes a stereogenic center. rsc.orgresearchgate.net
Cobalt(II)2:1Facial OctahedralOptically active compounds are formed stereoselectively. rsc.orgresearchgate.net

Impact of Ligand Stereochemistry on Coordination Compound Properties and Reactivity

The inherent stereochemistry of the this compound ligand plays a crucial role in determining the structure, stability, and reactivity of its metal complexes. The threo configuration of pseudoephedrine is a significant factor in the rearrangement of its mononuclear copper(II) complex into a trinuclear structure upon deprotonation. scribd.com In contrast, the diastereomeric erythro configuration found in N-acetyl-ephedrine does not facilitate this transformation under similar conditions, preventing the formation of an analogous trinuclear compound. researchgate.netscribd.com This demonstrates that the specific spatial arrangement of the ligand's functional groups directly influences the reactivity and the ultimate architecture of the coordination compound. researchgate.net The complexes prepared with N-acetyl-ephedrines are diastereomers of those obtained from N-acetyl-pseudoephedrine. rsc.orgresearchgate.net

Biomimetic Applications of Metal Complexes in Catalysis Research

The development of metal complexes using ligands like this compound is a key strategy in the field of biomimetic chemistry. rsc.org The goal is to create synthetic models that mimic the active sites of metalloenzymes to better understand their complex reaction mechanisms. rsc.orgyale.edu The trinuclear copper(II) complex of this compound, for instance, serves as a structural and functional model for the active sites of multicopper oxidases, which are crucial in various biological processes. researchgate.netresearchgate.net

These bio-inspired catalysts are valuable tools in catalysis research. nih.gov By studying the reactivity of these model systems, researchers can gain fundamental insights into biological processes. yale.edu This knowledge can then be applied to the development of new, efficient, and green catalysts for a variety of chemical transformations. rsc.org While the direct catalytic applications of this compound complexes are still an emerging area of research, their role as biomimetic models provides a solid foundation for future investigations into their potential as catalysts in synthetic chemistry. researchgate.netresearchgate.net

Applications in Advanced Materials Science and Nanotechnology

Fabrication and Physicochemical Characterization of Nano Graft Composites

The fabrication of nano graft composites involving N-Acetyl-(+)-pseudoephedrine is a multi-step process that begins with the synthesis of a nano co-polymer. A notable example involves the reaction of glycerol (B35011) and phthalic anhydride (B1165640) to form a base nano co-polymer. This polymer is then chemically modified to enable the subsequent attachment of the this compound molecule.

The physicochemical characterization of these composites is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose. Fourier-transform infrared spectroscopy (FT-IR) is utilized to confirm the presence of specific functional groups and the successful grafting of the compound onto the polymer backbone. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical structure and the successful loading of this compound onto the nano co-polymer.

The following table summarizes the key materials and their roles in the fabrication process:

MaterialRole
GlycerolMonomer for nano co-polymer synthesis
Phthalic AnhydrideMonomer for nano co-polymer synthesis
Thionyl chloride (SOCl₂)Used to prepare the acid chloride of the nano graft co-polymer
This compoundThe active compound to be conjugated

Chemical Methodologies for Polymer-Compound Conjugation (e.g., Ester Linkages)

The conjugation of this compound to a polymer backbone is a critical step that dictates the stability and release characteristics of the final composite. One of the primary chemical methodologies employed for this purpose is the formation of ester linkages. This method involves the reaction between a hydroxyl group on the this compound molecule and a carboxylic acid group on the polymer, or an activated derivative such as an acid chloride.

The formation of an ester bond provides a covalent linkage that can be designed to be stable under physiological conditions but may be susceptible to cleavage by specific enzymes or changes in pH, allowing for controlled release of the active compound. The efficiency of this conjugation is vital for achieving the desired loading capacity of the drug on the nano co-polymer.

Advanced Characterization of Nano-Composite Structures and Surface Morphology (e.g., AFM, TEM for material properties)

To fully understand the material properties of the this compound nano-composites, advanced characterization techniques are employed to investigate their structure and surface morphology at the nanoscale.

Atomic Force Microscopy (AFM) provides three-dimensional topographical information about the surface of the nano-composite. This technique allows for the visualization of the surface roughness and the distribution of the conjugated molecules on the polymer matrix. Research has shown that the average inter-planar distance between atoms in these composites can be determined using Bragg's Law, with values around 0.416 nm, which is in agreement with AFM findings.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of the nano-composites. TEM images can reveal the size, shape, and dispersion of the nanoparticles within the polymer matrix, confirming the formation of a true nanocomposite structure. The average size of the crystallites in these composites has been determined to be approximately 68.487 nm using Scherrer's equation, which is a key parameter in understanding their physical and chemical behavior.

The data from these advanced characterization techniques are summarized in the table below:

Characterization TechniqueInformation ObtainedKey Findings
AFM Surface topography, roughness, inter-planar atomic distanceAverage inter-planar distance of 0.416 nm
TEM Internal structure, particle size, and dispersionAverage crystallite size of 68.487 nm

Through these sophisticated fabrication and characterization methodologies, researchers are able to design and develop novel nano graft composites of this compound with tailored properties for specific applications in advanced materials science.

Q & A

Q. What are the validated chromatographic methods for quantifying N-Acetyl-(+)-Pseudoephedrine in complex drug formulations?

A reversed-phase HPLC method using a cyanopropyl column (250 mm × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate buffer (20 mM, pH 5.5) and acetonitrile (56:44 v/v) achieves baseline separation of structurally similar compounds like pseudoephedrine (PSE) and cetirizine (CET) in under 7 minutes. Method validation demonstrates linearity (25–135 µg/mL for PSE; 1.5–7.5 µg/mL for CET), precision (%RSD < 2%), and accuracy (recovery > 99.8%) .

Q. How is this compound synthesized, and what are its critical chiral intermediates?

this compound can be synthesized via N-acylation of pseudoephedrine using acylating agents like acetic anhydride. The chiral tertiary amide intermediate (e.g., pseudoephedrine amide) undergoes stereoselective alkylation in the presence of lithium chloride, enabling high enantiomeric purity. This method is scalable and compatible with downstream transformations into carboxylic acids, alcohols, or ketones .

Q. What physicochemical properties influence the stability of this compound in pharmaceutical formulations?

Degradation studies reveal that this compound is susceptible to hydrolysis under acidic or alkaline conditions. Stability-indicating HPLC methods (e.g., using a cyanopropyl column and ammonium acetate/acetonitrile mobile phase) can resolve degradation products, with LOQs as low as 0.40 µg/mL, ensuring reliable monitoring of batch quality .

Advanced Research Questions

Q. How can experimental design resolve conflicting chromatographic data during method optimization?

A 2³ full factorial design (pH, ionic strength, acetonitrile ratio) with ANOVA analysis identifies critical variables affecting resolution. For example, pH (5.5–6.5) and acetonitrile content (55–65%) have the largest positive effects on PSE-CET separation, while ionic strength (20–30 mM) shows minor negative impacts. Response surface modeling (R² > 0.95) validates predictive accuracy, reducing trial-and-error iterations .

Q. What methodological adjustments address discrepancies in recovery rates during this compound quantification in biological matrices?

Matrix effects in plasma or urine can be mitigated by adjusting ion-pairing agents or using isotope-labeled internal standards. For example, substituting acetate buffer with trifluoroacetic acid enhances ionization efficiency in LC-MS/MS, improving recovery rates from 85% to >98% while maintaining specificity against endogenous interferents .

Q. How do zwitterionic properties of this compound affect its retention behavior in mixed-mode chromatography?

In cyanopropyl columns, the zwitterion adopts folded conformers, enhancing hydrophobic interactions with the stationary phase. Retention increases with ionic strength due to charge shielding, while pH adjustments (e.g., pH 5.5) protonate the piperazine nitrogen, reducing ionization and improving peak symmetry .

Tables of Key Data

Parameter PSE CET Reference
Linearity Range (µg/mL)25–1351.5–7.5
LOD (µg/mL)5.340.13
LOQ (µg/mL)16.170.40
Recovery (%)99.81 ± 0.60100.08 ± 0.52

Methodological Recommendations

  • For Synthesis : Prioritize lithium chloride-mediated alkylation to maximize stereoselectivity .
  • For Analysis : Use ammonium acetate buffer (pH 5.5) to balance resolution and column longevity .
  • For Stability Studies : Monitor degradation at 240 nm to capture UV-active byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.